![molecular formula C17H19ClN2 B563312 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 CAS No. 1189925-23-2](/img/structure/B563312.png)

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

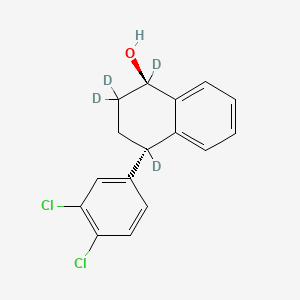

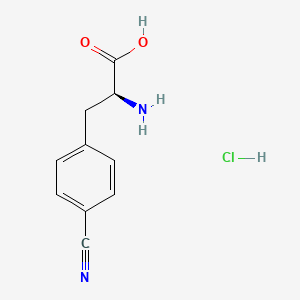

“1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” is a biochemical used for proteomics research . It’s a labelled analog of a metabolite of Cetirizine and Hydroxyzine . The molecular formula is C17H11D8ClN2 and the molecular weight is 294.85 .

Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” consists of 17 carbon atoms, 11 hydrogen atoms, 8 deuterium atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” is 294.85 . More detailed physical and chemical properties such as melting point, boiling point, density, solubility, and pH can be found in the reference .Aplicaciones Científicas De Investigación

Anti-allergic Activities

This compound has been used in the design and synthesis of novel derivatives that have shown significant anti-allergic activities . These derivatives have been tested for in vivo anti-allergic activities, exhibiting significant effects on both allergic asthma and allergic itching .

Allergic Asthma Treatment

Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have shown stronger potency against allergic asthma than levocetirizine, the positive control drug .

Allergic Itching Treatment

In the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have shown more potent activities than levocetirizine .

Histamine H1 Receptor Antagonists

The compound has been used in the development of piperazine H1 receptor antagonists , which have higher affinity to H1 receptors than histamine . These antagonists are often clinically used in the treatment of allergies .

Anti-inflammatory Activities

Some derivatives of sulfonamides, which have been combined with the pharmacophore of this compound, have shown good anti-inflammatory activities .

Reference Standards

This compound is available as a reference standard for pharmaceutical testing .

Mecanismo De Acción

Target of Action

The primary target of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to allergic and inflammatory reactions . When histamine binds to the H1 receptor, it triggers symptoms of allergies .

Mode of Action

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 acts as an antagonist at the H1 receptor . This means it binds to the receptor and blocks histamine from binding, thereby preventing the allergic response . It has a higher affinity for the H1 receptor than histamine, making it effective in treating allergies .

Biochemical Pathways

The action of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 primarily affects the histamine pathway . By blocking the H1 receptor, it prevents histamine from triggering an allergic response . This can help alleviate symptoms of allergies such as itching and inflammation .

Result of Action

The result of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8’s action is a reduction in the symptoms of allergies . By blocking the H1 receptor, it prevents histamine from triggering an allergic response, thereby alleviating symptoms such as itching and inflammation .

Action Environment

The action of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, which would increase the demand for H1 receptor antagonists like 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/i10D2,11D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKBSZSTDQSMDR-BGKXKQMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675755 |

Source

|

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 | |

CAS RN |

1189925-23-2 |

Source

|

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)